molecular formula C9H12O2 B1617385 5-Methoxy-2,3-dimethylphenol CAS No. 34883-01-7

5-Methoxy-2,3-dimethylphenol

Cat. No. B1617385
CAS RN: 34883-01-7
M. Wt: 152.19 g/mol
InChI Key: HVDFMKSCPKILEQ-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dimethylphenol is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da . This compound is also known by other names such as 2,3-Dimethyl-5-methoxyphenol, 3,4-dimethyl-5-hydroxyanisole, and 3-Hydroxy-5-methoxy-1,2-xylene .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2,3-dimethylphenol consists of a phenol group with two methyl groups and one methoxy group attached to the benzene ring . The exact positions of these groups on the benzene ring give the compound its unique properties.


Physical And Chemical Properties Analysis

5-Methoxy-2,3-dimethylphenol has a molecular weight of 152.19 and a molecular formula of C9H12O2 . The compound’s structure can be represented by the canonical SMILES notation: CC1=CC(=CC(=C1C)O)OC .

Safety And Hazards

5-Methoxy-2,3-dimethylphenol is considered hazardous. It can cause severe skin burns and eye damage. It is toxic if swallowed or in contact with skin. It is advised to wear personal protective equipment, avoid breathing dust, vapor, mist, gas, and avoid dust formation .

properties

IUPAC Name

5-methoxy-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-4-8(11-3)5-9(10)7(6)2/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDFMKSCPKILEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343819
Record name 5-Methoxy-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2,3-dimethylphenol

CAS RN

34883-01-7
Record name 5-Methoxy-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
AT Toci, A Farah - Food chemistry, 2008 - Elsevier
Although Brazil is the largest raw coffee producer and exporter in the world, a large amount of its Arabica coffee production is considered inappropriate for exportation. This by-product …
B Chen, XY Wei, ZM Zong, ZS Yang, Y Qing, C Liu - Applied energy, 2011 - Elsevier
Dehydrated Xilinhaote lignite (XL) and Huolinguole lignite (HL) were depolymerized in supercritical methanol at 310C and the resulting soluble reaction mixtures were analyzed with GC…
TK Vo - Journal of Sol-Gel Science and Technology, 2023 - Springer
In this work, bimetallic NiMo-supported Al 2 O 3 @TiO 2 core-shell microspheres were developed for the hydrodeoxygenation (HDO) of syringol. First, multi-grams of bimetallic NiMo-…
MA Fraatz, H Zorn - Industrial applications, 2011 - Springer
The production and emission of volatile flavour compounds belongs to the most remarkable and exciting properties of fungi, and has stimulated human interest and fantasy since …
A Szczurek, G Amaral-Labat, V Fierro, A Pizzi… - Materials Chemistry and …, 2011 - Elsevier
Organic and carbon aerogels have been prepared from resorcinol-formaldehyde resin diluted with various amounts of water. Water was exchanged by acetone or ethanol, and the gels …
DC Greminger - 1979 - escholarship.org
I ABSTRACT Condensate water samples from two typical coal-conversion processes o were analyzed for phenols by gas chromatography-mass spectrometry (GC-MS) and high-…
Number of citations: 1 escholarship.org
H Pakdel, HG Zhang, C Roy - Advances in thermochemical biomass …, 1993 - Springer
Vacuum pyrolysis of biomass such as wood yields approximately 50% by weight of oil, 15% pyrolytic water, 10% gas and 25% charcoal (wt. %, air-dry feedstock basis). Past studies …
B Sibaja, S Adhikari, Y Celikbag, B Via… - … Engineering & Science, 2018 - Wiley Online Library
Fast pyrolysis bio‐oil was employed as a source of phenolic compounds in the production of a bio‐based polymeric network. The bio‐oil was reacted with epichlorohydrin in alkaline …
K Quénéa, S Derenne, C Largeau, C Rumpel… - Geoderma, 2006 - Elsevier
The refractory (insoluble and resistant to drastic laboratory hydrolyses) organic macromolecular material (ROM), isolated from a sandy spodosol from Cestas (Landes de Gascogne, …
K Quénéa, S Derenne, C Largeau, C Rumpel… - Organic …, 2005 - Elsevier
The insoluble, non-hydrolysable, macromolecular fraction was isolated from an acid sandy forest soil from Cestas (Landes de Gascogne, south west France) through successive …

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